Levosandol

Description

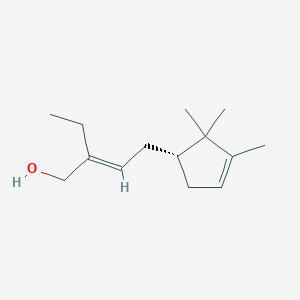

Structure

3D Structure

Propriétés

Numéro CAS |

164203-46-7 |

|---|---|

Formule moléculaire |

C14H24O |

Poids moléculaire |

208.34 g/mol |

Nom IUPAC |

(E)-2-ethyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol |

InChI |

InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+/t13-/m1/s1 |

Clé InChI |

KHQDWCKZXLWDNM-BWODNOAJSA-N |

SMILES isomérique |

CC/C(=C\C[C@H]1CC=C(C1(C)C)C)/CO |

SMILES canonique |

CCC(=CCC1CC=C(C1(C)C)C)CO |

Origine du produit |

United States |

Méthodes De Préparation

Aldol Condensation to Produce Levosandal

- Reactants: Campholenal and butanal.

- Catalysts: Bifunctional heterogeneous base catalysts possessing Lewis acid and basic sites.

- Reaction Conditions:

- Temperature: 25–150 °C, preferably 30–80 °C.

- Pressure: Atmospheric to 20 atm.

- Atmosphere: Inert or air.

- Reactor: Batch or fixed bed, continuous or batch mode.

- Process Details:

- The aldol condensation can be performed by mixing reactants directly or by gradual addition of butanal to a campholenal-catalyst slurry.

- Controlled addition of an aliphatic alcohol (1–12 carbon atoms) is used to optimize selectivity.

- Performance:

- Conversion of campholenal >98%.

- Selectivity to 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal (Levosandal) >95%.

Meerwein-Ponndorf-Verley (MPV) Reduction of Levosandal to Levosandol

- Catalysts: Al/Mg mixed oxides with molar ratio Mg/Al = 2, prepared conventionally or via ultrasound-assisted precipitation.

- Reducing Agent: Secondary alcohols such as isopropanol or 2-butanol, which also act as solvents.

- Reaction Conditions:

- Catalyst activation: 450 °C under air for 6 h, then under nitrogen for 6 h.

- Reaction temperature: 90 °C.

- Atmosphere: Nitrogen.

- Reaction time: 4–24 h depending on catalyst preparation.

- Molar ratio of secondary alcohol to Levosandal: 10:1 to 50:1, preferably 20:1 to 30:1.

- Performance:

- Conventional catalyst: 90% conversion of Levosandal with 70% selectivity to Bacdanol after 24 h.

- Ultrasound-prepared catalyst: 99% conversion with 70% selectivity after 4 h.

A notable advancement is the integration of aldol condensation and MPV reduction into a one-pot cascade process using the same bifunctional heterogeneous catalyst. This process involves:

- Step 1: Aldol condensation of campholenal and butanal catalyzed by Lewis acid and base sites.

- Step 2: In situ MPV reduction of the resulting aldehyde to this compound by secondary alcohol.

This method improves efficiency by combining two steps, reducing reaction times and simplifying purification.

- Catalyst Composition: Al/Mg mixed oxides with Mg/Al molar ratio of 2.

- Preparation Methods:

- Conventional co-precipitation from Mg(NO3)2, Al(NO3)3, Na2CO3, and NaOH.

- Ultrasound-assisted precipitation to enhance catalyst properties.

- Activation: Calcination at 450 °C under air for 6 h, followed by nitrogen flow for 6 h.

- Catalyst Usage: Typically 0.75–1 g per 10 mL reactor volume.

- Data Table: Reaction Conditions and Outcomes

| Parameter | Aldol Condensation | MPV Reduction (Conventional Catalyst) | MPV Reduction (Ultrasound Catalyst) |

|---|---|---|---|

| Catalyst Type | Bifunctional heterogeneous base | Al/Mg mixed oxide (Mg/Al=2) | Al/Mg mixed oxide (Mg/Al=2) |

| Catalyst Preparation | Co-precipitation | Conventional co-precipitation | Ultrasound-assisted precipitation |

| Catalyst Activation | Not specified | 450 °C, 6 h air + 6 h N2 | 450 °C, 6 h air + 6 h N2 |

| Temperature | 30–80 °C | 90 °C | 90 °C |

| Pressure | 1–20 atm | Atmospheric | Atmospheric |

| Atmosphere | Inert or air | Nitrogen | Nitrogen |

| Reaction Time | Variable (batch or continuous) | 24 h | 4 h |

| Secondary Alcohol/Levosandal Ratio | N/A | 20:1–30:1 | 20:1–30:1 |

| Conversion (%) | >98 | 90 | 99 |

| Selectivity (%) | >95 | 70 | 70 |

- Ultrasound-assisted catalyst preparation significantly enhances catalytic activity, reducing reaction time from 24 h to 4 h while maintaining selectivity.

- The use of secondary alcohols as both reducing agents and solvents is critical for the MPV reduction efficiency.

- The one-pot cascade process offers a streamlined approach, combining aldol condensation and reduction, improving overall yield and process economy.

- Reaction parameters such as temperature, pressure, and molar ratios are optimized to maximize conversion and selectivity.

The preparation of this compound is effectively achieved through a two-step process involving:

- Aldol condensation of campholenal and butanal catalyzed by bifunctional heterogeneous catalysts under controlled temperature and pressure.

- Subsequent Meerwein-Ponndorf-Verley reduction of the aldehyde Levosandal to this compound using Al/Mg mixed oxide catalysts and secondary alcohols.

Advances in catalyst preparation, particularly ultrasound-assisted methods, and the development of one-pot cascade processes have enhanced the efficiency, selectivity, and practicality of this compound synthesis. These methods are well-documented in patent literature and supported by experimental data, making them authoritative and reliable for industrial and research applications.

Analyse Des Réactions Chimiques

Types of Reactions: Levosandol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form Levosandal.

Reduction: The primary method of synthesizing this compound from Levosandal is through the MPV reduction.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The MPV reduction uses secondary alcohols and acid-base bifunctional heterogeneous catalysts.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

Oxidation: Levosandal.

Reduction: this compound.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed

Applications De Recherche Scientifique

Fragrance Industry

Usage : Levosandol is primarily utilized in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in perfumes and scented products.

Properties :

- Odor Profile : Characterized by a sweet, woody aroma reminiscent of sandalwood.

- Stability : Exhibits good stability under various conditions, making it suitable for long-lasting fragrances.

Scientific Research Applications

This compound has garnered attention in scientific research for its potential biological activities and chemical properties. Below are key areas of application:

Organic Synthesis

This compound is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Reagent in Chemical Reactions : Acts as a reagent in the Meerwein-Ponndorf-Verley reduction process, facilitating the synthesis of other organic compounds.

Biological Studies

Research has indicated that this compound may possess several biological activities:

- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains, suggesting potential as a natural preservative in cosmetic formulations.

- Antioxidant Activity : Investigations into its antioxidant properties indicate that it may help protect cells from oxidative stress .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound:

- Mutagenicity Tests : In Ames tests, this compound did not show mutagenic effects at concentrations up to 5000 μg/plate .

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) was determined to be 116.7 mg/kg/day based on repeated dose toxicity studies .

Data Tables

The following table summarizes key findings related to this compound's applications:

| Application Area | Findings/Notes |

|---|---|

| Fragrance Industry | Used as a key ingredient due to pleasant scent; stable under various conditions |

| Organic Synthesis | Acts as an intermediate and reagent in chemical reactions |

| Antimicrobial Activity | Effective against certain microbial strains; potential natural preservative |

| Antioxidant Activity | May protect against oxidative stress; ongoing research |

| Toxicological Safety | Non-mutagenic; NOAEL determined at 116.7 mg/kg/day |

Case Studies

Several case studies highlight the applications and effects of this compound:

-

Fragrance Formulation Study :

- A study demonstrated the incorporation of this compound into a commercial fragrance formulation, enhancing the overall scent profile while maintaining product stability over time.

-

Antimicrobial Efficacy Research :

- Research involving this compound showed significant antimicrobial activity against specific bacteria and fungi, suggesting its potential use as a preservative in cosmetic products.

-

Toxicity Assessment Study :

- A comprehensive toxicity assessment was conducted on this compound, confirming its safety for use in consumer products with established NOAEL values.

Mécanisme D'action

The mechanism of action of Levosandol is primarily related to its chemical structure and functional groups. The hydroxyl group in this compound allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways and molecular targets, although specific pathways and targets are still under investigation .

Comparaison Avec Des Composés Similaires

Figure 1: Chemical structure of Levosandol

CH₂CH₂OH

/

CH₃-C(CH₃)=CH-C-(C(CH₃)₂)

(Simplified representation based on CAS-derived nomenclature )

This compound’s synthesis often employs bifunctional hydrotalcite catalysts for efficient "one-pot" production, as described in recent catalytic studies . Safety assessments by the Research Institute for Fragrance Materials (RIFM) confirm its non-mutagenic profile in bacterial reverse mutation (Ames) tests .

Comparison with Structurally Similar Compounds

Levosandal and Dihydro-Levosandal

Levosandal and dihydro-Levosandal are isomers or derivatives of this compound, synthesized via similar catalytic pathways but differing in saturation states:

Table 1: Structural and Functional Comparison

*Yields reported under optimized "one-pot" conditions using Mg-Al hydrotalcites.

Brahmanol (2-Methyl-4-(2,2,3-Trimethylcyclopentenyl)Butanol)

Brahmanol (CAS: N/A; molecular formula: C₁₅H₂₈O) shares a cyclopentenyl backbone with this compound but differs in its branched alkyl chain (methyl vs. ethyl) and fully saturated alcohol moiety.

Key Differences :

Bioavailability: Brahmanol exhibits lower volatility due to its saturated structure, making it less suitable for top-note perfumery .

Safety Profile: Brahmanol shows moderate biodegradability (58% in 28 days via BODIS testing) compared to this compound’s higher persistence .

Synthetic Routes: Brahmanol is typically synthesized via acid-catalyzed cyclization, whereas this compound benefits from asymmetric catalysis for enantiomeric purity .

Q & A

Q. How can researchers ensure transparency when reporting negative or inconclusive results in this compound trials?

- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., ChEMBL, Zenodo). Use the ARRIVE guidelines for preclinical studies to detail experimental rigor and limitations. Discuss implications of negative results for future hypothesis refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.